N-(2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide
Description
N-(2-oxo-2-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)ethyl)benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a thiophene moiety. The compound’s structure integrates a benzamide core linked to an ethylamino-oxoethyl group, which is further substituted with a phenyl ring bearing a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethyl group.
Properties
IUPAC Name |
N-[2-oxo-2-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-19(14-23-22(28)15-7-2-1-3-8-15)24-17-10-5-4-9-16(17)13-20-25-21(26-29-20)18-11-6-12-30-18/h1-12H,13-14H2,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSFGXOQFFZGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide derivatives reported in patents and chemical databases.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Variations :
- The target compound’s 1,2,4-oxadiazole-thiophene system distinguishes it from analogs with thioether-linked thiophene (e.g., Compound 15) or benzothiazole groups (Compound 55). The oxadiazole ring may enhance metabolic stability compared to thioether linkages .
- Methyl-substituted oxadiazole derivatives (e.g., Compound 45) exhibit broader therapeutic claims, suggesting that substituents on the oxadiazole ring modulate target specificity .
Aminoethyl Chain Modifications: The ethylamino-oxoethyl chain in the target compound is analogous to chains in Compounds 15, 45, and 53. However, substituents like dichloropyridinyl (Compound 45) or nitrophenyl (Compound in ) may influence solubility and receptor-binding affinity.
Thiophene vs. Other Heteroaromatic Groups :
- Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in biological targets compared to pyridine (Compound 15) or benzothiazole (Compound 55). This could improve binding to enzymes or receptors involved in oxidative stress or viral replication .
Research Findings and Limitations
- Pharmacological Data Gaps: None of the provided evidence includes specific biological data (e.g., IC50 values, in vivo efficacy) for the target compound.
- Synthetic Feasibility : The compound’s synthesis likely involves coupling a benzamide precursor with a pre-formed 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethylphenyl intermediate, similar to methods described for Compound 45 .
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